

Locating a Certificate of Analysis for Guaifenesin-D5: A Technical Guide

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Compound of Interest		
Compound Name:	Guaifenesin-D5	
Cat. No.:	B15562454	Get Quote

For researchers, scientists, and professionals in drug development, obtaining a Certificate of Analysis (CoA) for a reference standard like **Guaifenesin-D5** is a critical step in ensuring the quality and validity of experimental results. This guide provides a detailed overview of where to find a **Guaifenesin-D5** CoA, outlines the typical data you can expect to find, and illustrates the procurement process.

Key Suppliers and CoA Availability

Several reputable chemical suppliers provide **Guaifenesin-D5** and make their Certificates of Analysis available to customers. The ease of access to this documentation can vary, with some suppliers offering direct downloads from their website, while others may require a purchase or a formal request.



Supplier	Product Name	CAS Number	CoA Availability
Simson Pharma Limited	Guaifenesin-D5	1329563-41-8	Available on their website by entering the batch number. They state that every compound is accompanied by a CoA.[1]
Santa Cruz Biotechnology	rac Guaifenesin-d5	93-14-1 (unlabeled)	Mentioned as available under "SDS & Certificate of Analysis" on the product page.[2]
MedchemExpress	Guaifenesin-d5	1329563-41-8	A sample CoA for the non-deuterated form is available, suggesting a similar document is provided for the D5 version upon purchase.[3][4]
Pharmaffiliates	rac Guaifenesin-d5	1329563-41-8	Product information is available, and a CoA is typically expected for pharmaceutical standards.
Lotusfeet Pharma	Guaifenesin-D5	1329563-41-8	Product listed, and as a supplier for pharmaceutical research, a CoA would be standard.[5]

Experimental Protocols Mentioned in a Typical CoA



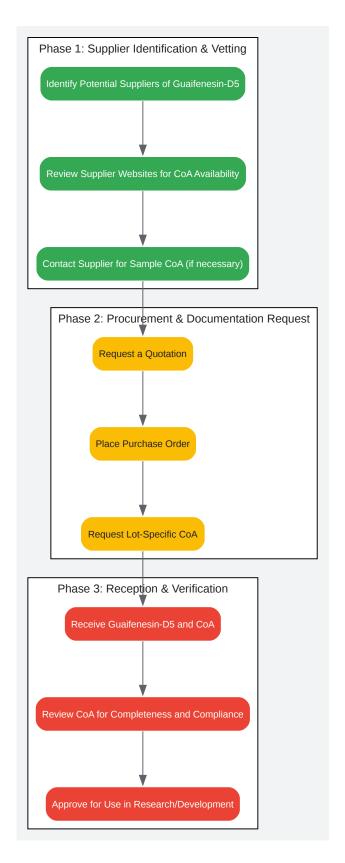
A Certificate of Analysis for a reference standard like **Guaifenesin-D5** will typically include results from a variety of analytical tests to confirm its identity, purity, and quality. The methodologies for these tests are often based on pharmacopeial standards (e.g., USP, EP) or in-house validated methods. While the full detailed protocols are usually not included in the CoA itself, the document will reference the methods used. Key experiments cited often include:

- High-Performance Liquid Chromatography (HPLC): This is a primary technique for assessing
 the purity of the compound and quantifying any impurities. The CoA will specify the method
 parameters such as the column type, mobile phase composition, flow rate, and detector
 wavelength.
- Mass Spectrometry (MS): Used to confirm the molecular weight of Guaifenesin-D5 and to
 provide structural information. The CoA will indicate the ionization technique used (e.g., ESI,
 APCI) and the observed mass-to-charge ratio (m/z).
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to
 confirm the chemical structure of the compound and to ensure the correct placement of the
 deuterium labels. The CoA will report the chemical shifts, multiplicities, and integration values
 of the observed signals.
- Loss on Drying (LOD): This test determines the amount of volatile matter (e.g., water, residual solvents) in the sample. The methodology involves drying the sample at a specified temperature and pressure until a constant weight is achieved.
- Residual Solvents: Gas Chromatography (GC) is often used to identify and quantify any residual solvents from the synthesis process. The CoA will list the detected solvents and their concentrations, which are compared against established limits (e.g., ICH guidelines).
- Assay: This determines the potency of the reference standard and is often performed by HPLC or titration. The result is typically expressed as a percentage on an "as is" or "dried" basis.

Workflow for Obtaining a Guaifenesin-D5 Certificate of Analysis



The process of acquiring a CoA for **Guaifenesin-D5** generally follows a standard workflow, from initial supplier identification to the final documentation review.





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References

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